molecular formula C35H45N5 B10791738 N'-ethyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N'-[3-(1,2,3,4-tetrahydroacridin-9-ylamino)propyl]butane-1,4-diamine

N'-ethyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N'-[3-(1,2,3,4-tetrahydroacridin-9-ylamino)propyl]butane-1,4-diamine

Cat. No.: B10791738
M. Wt: 535.8 g/mol
InChI Key: UVDYJMKGYKBGSP-UHFFFAOYSA-N
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Description

N-Ethyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N-{3-[(1,2,3,4-tetrahydroacridin-9-yl)amino]propyl}-1,4-butanediamine is a complex organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N-{3-[(1,2,3,4-tetrahydroacridin-9-yl)amino]propyl}-1,4-butanediamine involves multiple steps, starting from the basic acridine structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Pressure: Maintaining optimal temperature and pressure conditions to maximize yield.

    Purification: Use of advanced purification techniques such as column chromatography and recrystallization to obtain the pure compound.

    Safety Measures: Implementation of safety protocols to handle hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N-{3-[(1,2,3,4-tetrahydroacridin-9-yl)amino]propyl}-1,4-butanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Catalysts: Palladium on carbon, N,N’-dicyclohexylcarbodiimide (DCC).

Major Products Formed

    N-Oxides: Formed through oxidation reactions.

    Reduced Forms: Obtained through reduction reactions.

    Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

N-Ethyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N-{3-[(1,2,3,4-tetrahydroacridin-9-yl)amino]propyl}-1,4-butanediamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N-{3-[(1,2,3,4-tetrahydroacridin-9-yl)amino]propyl}-1,4-butanediamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets acetylcholinesterase (AChE) and glycogen synthase kinase 3 beta (GSK-3β), which are key enzymes involved in neurodegenerative diseases.

    Pathways Involved: Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Inhibition of GSK-3β modulates various signaling pathways involved in cell survival and apoptosis.

Comparison with Similar Compounds

N-Ethyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N-{3-[(1,2,3,4-tetrahydroacridin-9-yl)amino]propyl}-1,4-butanediamine can be compared with other similar compounds to highlight its uniqueness:

    1,2,3,4-Tetrahydroacridin-9-amine: A simpler acridine derivative with similar biological activities but lacks the extended structure and additional functional groups.

    N,N’-Di-1,2,3,4-Tetrahydroacridin-9-Ylheptane-1,7-Diamine:

List of Similar Compounds

  • 1,2,3,4-Tetrahydroacridin-9-amine
  • N,N’-Di-1,2,3,4-Tetrahydroacridin-9-Ylheptane-1,7-Diamine

References

Properties

Molecular Formula

C35H45N5

Molecular Weight

535.8 g/mol

IUPAC Name

N'-ethyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N'-[3-(1,2,3,4-tetrahydroacridin-9-ylamino)propyl]butane-1,4-diamine

InChI

InChI=1S/C35H45N5/c1-2-40(25-13-23-37-35-28-16-5-9-20-32(28)39-33-21-10-6-17-29(33)35)24-12-11-22-36-34-26-14-3-7-18-30(26)38-31-19-8-4-15-27(31)34/h3,5,7,9,14,16,18,20H,2,4,6,8,10-13,15,17,19,21-25H2,1H3,(H,36,38)(H,37,39)

InChI Key

UVDYJMKGYKBGSP-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCNC1=C2CCCCC2=NC3=CC=CC=C31)CCCNC4=C5CCCCC5=NC6=CC=CC=C64

Origin of Product

United States

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